tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate
Description
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl 6-(bromomethyl)indazole-1-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-11-6-9(7-14)4-5-10(11)8-15-16/h4-6,8H,7H2,1-3H3 |
InChI Key |
LWOQACBYPFPPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)CBr)C=N1 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 6-Methyl-1H-Indazole
The Boc group is introduced to protect the indazole NH, enhancing solubility and stability for subsequent reactions.
Procedure
- Starting Material : 6-Methyl-1H-indazole.
- Reagents : Boc anhydride (Boc₂O), 4-dimethylaminopyridine (DMAP), dichloromethane (DCM).
- Conditions :
- Workup : Wash with water, dry over Na₂SO₄, and purify via column chromatography (20–30% ethyl acetate/hexane).
Outcome : tert-Butyl 6-methyl-1H-indazole-1-carboxylate is obtained in 60–75% yield.
Bromomethylation of Boc-Protected Intermediate
The methyl group at the 6-position is brominated to introduce the bromomethyl functionality.
Procedure
- Starting Material : tert-Butyl 6-methyl-1H-indazole-1-carboxylate.
- Reagents : N-Bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
- Conditions :
- Workup : Concentrate under reduced pressure and purify via flash chromatography (5–10% ethyl acetate/hexane).
Alternative Route: Bromomethylation Prior to Boc Protection
In cases where the methyl group is sensitive to Boc conditions, bromomethylation is performed first.
Procedure
- Starting Material : 6-(Bromomethyl)-1H-indazole.
- Reagents : Boc₂O, DMAP, DCM.
- Conditions :
- Workup : Similar purification steps yield the target compound.
Challenges : Lower yields (40–55%) due to competing side reactions at the bromomethyl group.
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Boc Protection → Bromination | 6-Methyl-1H-indazole | Boc₂O, NBS, AIBN | 50–65% | High regioselectivity | Requires radical bromination conditions |
| Bromination → Boc Protection | 6-(Bromomethyl)-1H-indazole | Boc₂O, DMAP | 40–55% | Avoids radical intermediates | Lower yields due to side reactions |
Optimization and Mechanistic Insights
Boc Protection
Bromomethylation
- Radical Mechanism : NBS generates bromine radicals via AIBN initiation, selectively targeting the methyl group.
- Regioselectivity : The electron-donating Boc group directs bromination to the 6-position.
Characterization and Validation
Key Analytical Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, indazole H-3), 7.75 (d, J = 8.4 Hz, 1H, H-7), 7.45 (d, J = 8.4 Hz, 1H, H-5), 4.55 (s, 2H, CH₂Br), 1.65 (s, 9H, Boc).
- MS (ESI+) : m/z 311.07 [M+H]⁺.
Purity : >95% by HPLC (C18 column, 70:30 acetonitrile/water).
Challenges and Solutions
- Over-Bromination : Controlled NBS stoichiometry (1.1 equiv) prevents di-bromination.
- Steric Hindrance : tert-Butyl group slows bromination; extended reaction times (6 hours) improve conversion.
Applications in Medicinal Chemistry
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding methyl derivative.
Scientific Research Applications
tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate is an organic compound belonging to the indazole family, featuring a bromomethyl group at the sixth position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for potential therapeutic uses.
Scientific Research Applications
6-(Bromomethyl)-1H-indazole has several applications in scientific research:
- Chemistry It is used as a building block in the synthesis of more complex indazole derivatives.
- Biology It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
- Medicine It is investigated for its therapeutic potential in treating various diseases, including neurological disorders and infectious diseases.
- Industry It is utilized in the development of agrochemicals and materials science for its unique chemical properties.
Biological Activities
Research indicates that 6-(Bromomethyl)-1H-indazole exhibits anticancer properties and has anti-inflammatory effects.
- Anticancer Activity A study demonstrated its ability to inhibit tumor growth in breast cancer models. The compound activates Toll-like receptors (TLRs), which play a crucial role in immune response and cancer progression. In a study involving BABL/c mice, administration of 6-(Bromomethyl)-1H-indazole resulted in a notable reduction in tumor size compared to control groups. The mechanism involved activation of the NF-κB pathway via TLR stimulation, leading to increased production of tumor necrosis factor-alpha (TNF-α), which is critical for anti-tumor immunity.
- Anti-inflammatory Effects The compound has also been investigated for its anti-inflammatory properties and was shown to modulate cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases. An investigation focused on the compound's ability to inhibit inflammasome activation in macrophages and results indicated that treatment with 6-(Bromomethyl)-1H-indazole led to decreased levels of pro-inflammatory cytokines and enhanced production of anti-inflammatory factors.
Mechanism of Action
The mechanism of action of tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate largely depends on its interactions with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function. The indazole core can interact with various receptors or enzymes, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
tert-Butyl 6-bromo-1H-indazole-1-carboxylate (CAS: 1126424-50-7)
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- Key Differences :
- Substitutes a bromo (-Br) group at position 6 instead of bromomethyl (-CH₂Br).
- Lower molecular weight due to the absence of a methylene (-CH₂-) linker.
- Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s reactivity with palladium catalysts .
tert-Butyl 6-iodo-1H-indazole-1-carboxylate (CAS: 1158767-35-1)
- Molecular Formula : C₁₂H₁₃IN₂O₂
- Molecular Weight : 344.16 g/mol
- Key Differences: Contains an iodo (-I) group at position 6, offering higher atomic mass and distinct reactivity in halogen-bonding or Sonogashira reactions. Typically in stock (95% purity), unlike the discontinued bromomethyl derivative .
tert-Butyl 3-amino-6-chloro-1H-indazole-1-carboxylate (CAS: 599191-67-0)
- Molecular Formula : C₁₂H₁₄ClN₃O₂
- Molecular Weight : 267.71 g/mol
- Key Differences: Substitutes chloro (-Cl) at position 6 and introduces an amino (-NH₂) group at position 3. Lower density (1.35 g/cm³) and boiling point (424.9°C predicted) compared to brominated analogues .
- Applications: Amino groups enable further derivatization (e.g., amide bond formation) in drug discovery.
tert-Butyl 6-bromo-1H-benzo[d]imidazole-1-carboxylate (CAS: 1006899-77-9)
- Molecular Formula : C₁₂H₁₃BrN₂O₂
- Molecular Weight : 297.15 g/mol
- Key Differences: Replaces the indazole core with a benzimidazole ring, altering electronic properties and hydrogen-bonding capacity.
Data Table: Structural and Physicochemical Comparison
Research Findings and Practical Considerations
- Availability: The bromomethyl derivative is listed as discontinued by suppliers like CymitQuimica, whereas iodo and amino analogues remain accessible .
- Safety: Brominated compounds universally require precautions (e.g., inert handling, PPE), but amino-substituted derivatives pose additional risks related to amine reactivity (e.g., oxidation) .
Biological Activity
tert-Butyl 6-(bromomethyl)-1H-indazole-1-carboxylate is an indazole derivative that has garnered attention for its diverse biological activities. This compound's unique molecular structure, characterized by a bromomethyl group at the 6-position and a tert-butyl group, enhances its reactivity and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H14BrN2O2
- Molecular Weight : 311.17 g/mol
- Functional Groups : Bromomethyl and tert-butyl groups contribute to its stability and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The bromomethyl group can form covalent bonds with proteins or nucleic acids, leading to alterations in their functions. This compound has been investigated for several key mechanisms:
- Covalent Bond Formation : The electrophilic nature of the bromomethyl group allows it to react with nucleophilic sites on proteins, potentially modulating enzyme activity and receptor interactions.
- Inhibition of Kinases : Similar indazole derivatives have shown potential in inhibiting specific kinases involved in cancer signaling pathways.
- Antimicrobial Activity : The compound exhibits activity against a range of pathogens, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Research indicates that this compound may inhibit cancer cell proliferation through various pathways:
- Cell Cycle Arrest : Indazole derivatives have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting their growth.
- Apoptosis Induction : Studies suggest that this compound may promote apoptosis in cancer cells, enhancing its anticancer potential.
Antimicrobial Effects
The compound has demonstrated significant antimicrobial properties:
- Broad-Spectrum Activity : It exhibits efficacy against both Gram-positive and Gram-negative bacteria, as well as certain fungi .
- Mechanism of Action : The exact mechanism remains under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Effects
Preliminary studies suggest that this compound could modulate inflammatory responses:
- Cytokine Modulation : It may influence the production of pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Inhibits proliferation; induces apoptosis | , |
| Antimicrobial | Effective against various pathogens | , |
| Anti-inflammatory | Modulates cytokine production |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Anticancer Study :
- A study published in Pharmaceutical Research highlighted the compound's ability to inhibit specific cancer cell lines, demonstrating significant cytotoxicity compared to standard chemotherapeutics.
- Antimicrobial Research :
-
Anti-inflammatory Investigation :
- A recent study focused on the anti-inflammatory effects showed that this compound could reduce inflammation markers in vitro, indicating its promise for treating inflammatory conditions.
Q & A
Q. What synthetic methodologies are commonly employed to prepare tert-butyl 6-(bromomethyl)-1H-indazole-1-carboxylate, and how can its purity be optimized?
The compound is typically synthesized via sequential functionalization of the indazole scaffold. A representative approach involves introducing the bromomethyl group at the 6-position through radical bromination or alkylation, followed by Boc protection of the indazole nitrogen. For example, in analogous syntheses, tert-butyl 5-amino-1H-indazole-1-carboxylate undergoes coupling with electrophilic reagents (e.g., 2,4-dichloropyrimidine) using DIEA as a base in DMF at elevated temperatures (65°C), followed by purification via titration with Et₂O to isolate the product . Purity optimization often involves recrystallization from IPA/Et₂O mixtures and characterization by HPLC (>97% purity criteria) .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹H/¹³C NMR : Assignments focus on the Boc group (δ ~1.4 ppm for tert-butyl protons; δ ~80–85 ppm for the quaternary carbon) and the bromomethyl moiety (δ ~4.5 ppm for CH₂Br; δ ~30 ppm for the CH₂Br carbon).
- Mass spectrometry (HRMS) : Confirmation of molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine.
- X-ray crystallography : For unambiguous structural confirmation, SHELXL refinement of single-crystal data is recommended, leveraging programs like SHELX-2018 to resolve bond lengths and angles .
Q. How does the reactivity of the bromomethyl group in this compound enable downstream functionalization in medicinal chemistry?
The bromomethyl group serves as an electrophilic site for nucleophilic substitution (e.g., Suzuki-Miyaura cross-coupling with boronic acids) or radical-mediated reactions. For instance, in analogues like tert-butyl 5-((2-chloropyrimidin-4-yl)amino)-1H-indazole-1-carboxylate, bromomethyl derivatives act as intermediates for introducing alkylamine or aryl groups, critical for modulating pharmacokinetic properties .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the conformational stability of this compound in solution?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model the compound’s lowest-energy conformers. Studies on tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate reveal that steric hindrance from the Boc group restricts rotation of the bromomethyl moiety, stabilizing a planar indazole-bromomethyl conformation. Solvent effects (e.g., DCM vs. DMF) are simulated using the Polarizable Continuum Model (PCM) .
Q. What challenges arise in resolving crystallographic disorder in this compound, and how are they addressed?
Disordered bromomethyl or Boc groups complicate X-ray refinement. Using SHELXL’s PART and SUMP instructions, partial occupancy models can be applied. For example, in tert-butyl 4-formyl-1H-imidazole-1-carboxylate, anisotropic displacement parameters (ADPs) for the bromomethyl group were refined with constraints to maintain reasonable thermal motion .
Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the yield of bromomethyl-substituted indazole derivatives?
Kinetic studies in DMF/DIEA systems show that elevated temperatures (>60°C) favor elimination (HBr loss), forming undesired alkene byproducts. Lowering reaction temperatures (40–50°C) and using phase-transfer catalysts (e.g., TBAB) suppress elimination, improving substitution yields to >70% .
Q. What strategies mitigate racemization or stereochemical instability in chiral derivatives synthesized from this compound?
When synthesizing enantiopure analogues (e.g., tert-butyl (R)-2-(bromomethyl)pyrrolidine-1-carboxylate), chiral auxiliaries or asymmetric catalysis (e.g., palladium-catalyzed alkylation) are employed. Monitoring optical rotation ([α]D) and chiral HPLC (e.g., Chiralpak IA column) ensures stereochemical integrity .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for Boc-protected indazole derivatives: How can experimental variables explain these differences?
Variations in melting points (e.g., 110–113°C for tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate vs. 135°C for tert-butyl (R)-2-(bromomethyl)pyrrolidine-1-carboxylate ) arise from polymorphism or solvent-trapping during recrystallization. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions.
Q. Why do NMR chemical shifts for the Boc group vary across studies?
Solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects influence shielding. For example, the Boc tert-butyl signal shifts upfield in DMSO-d₆ (δ 1.35 ppm) compared to CDCl₃ (δ 1.45 ppm) due to hydrogen bonding with the carbonyl group .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement, incorporating TWIN/BASF commands for twinned crystals .
- Synthetic Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PhCN)₂) to improve cross-coupling efficiency .
- Computational Validation : Cross-validate DFT-predicted geometries with experimental XRD data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
